![molecular formula C17H24N2O2 B1343445 Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 676607-31-1](/img/structure/B1343445.png)
Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate
Vue d'ensemble
Description
Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a piperidine ring are fused together through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mécanisme D'action
Target of Action
Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate is a type of spirooxindole, which are known to interact with a wide range of receptors . These compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins . This allows them to interact effectively with their targets, leading to various biological responses.
Pharmacokinetics
The presence of quaternary carbons in their structures has indeed been associated with more effective and selective binding to biological targets with improved physicochemical properties .
Result of Action
Spirooxindoles in general have been found to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate typically involves multiple steps. One efficient synthetic route includes the following key steps :
Dianion Alkylation: Ethyl 2-oxindoline-5-carboxylate is subjected to dianion alkylation.
Cyclization: The resulting intermediate undergoes cyclization to form the spirocyclic oxindole.
Demethylation: The spirocyclic oxindole is then demethylated to yield the target compound.
Industrial Production Methods
Industrial production methods for tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate are designed to be scalable and efficient. These methods often involve the use of robust catalytic systems and optimized reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can convert the oxindole moiety into different functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the spiro carbon or the indoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the spirocyclic structure .
Major Products
The major products formed from these reactions include various substituted oxindoles and piperidines, which can further be utilized in the synthesis of complex molecules with potential biological activities .
Applications De Recherche Scientifique
Tert-butyl spiro[indoline-3,4’-piperidine]-1-carboxylate has a wide range of applications in scientific research:
Propriétés
IUPAC Name |
tert-butyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(8-10-18-11-9-17)13-6-4-5-7-14(13)19/h4-7,18H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGYIFDVIDYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635023 | |
| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676607-31-1 | |
| Record name | tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


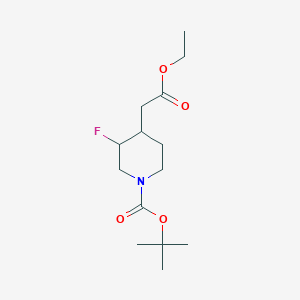
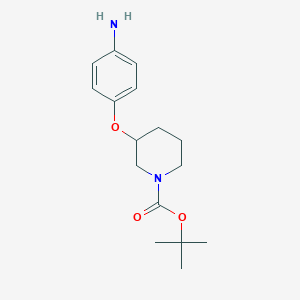

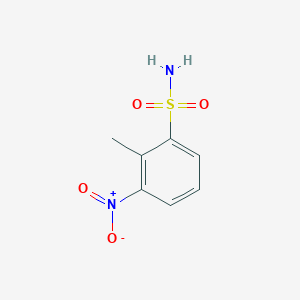
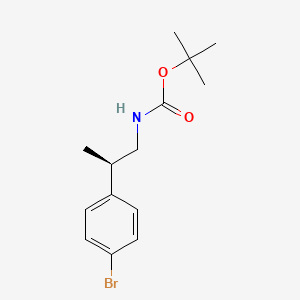

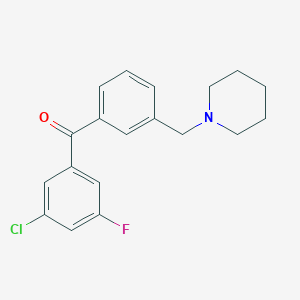


![ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
